molecular formula C37H34ClN B12416291 Cyclobenzaprine impurity 2-d3 (hydrochloride)

Cyclobenzaprine impurity 2-d3 (hydrochloride)

Cat. No.: B12416291
M. Wt: 531.1 g/mol
InChI Key: OVXSVRYQVXHHKK-NIIDSAIPSA-N
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Description

Cyclobenzaprine impurity 2-d3 (hydrochloride) is a deuterium-labeled version of Cyclobenzaprine impurity 2 hydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research and drug development processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobenzaprine impurity 2-d3 (hydrochloride) involves the incorporation of deuterium into the Cyclobenzaprine impurity 2 hydrochloride molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Cyclobenzaprine impurity 2-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobenzaprine impurity 2-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Cyclobenzaprine impurity 2-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclobenzaprine impurity 2-d3 (hydrochloride) is similar to that of Cyclobenzaprine. It acts as a muscle relaxant by blocking nerve impulses (or pain sensations) that are sent to the brain. The molecular targets and pathways involved include the antagonism of muscarinic receptors, which can produce side effects such as dry mouth, confusion, and urinary retention .

Comparison with Similar Compounds

Cyclobenzaprine impurity 2-d3 (hydrochloride) is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. Similar compounds include:

    Cyclobenzaprine impurity 2 hydrochloride: The non-deuterated version of the compound.

    Cyclobenzaprine-d3 hydrochloride: Another deuterium-labeled version of Cyclobenzaprine.

    Cyclobenzaprine hydrochloride: The parent compound used as a muscle relaxant .

These compounds share similar chemical structures but differ in their isotopic composition and, consequently, their pharmacokinetic and metabolic properties.

Properties

Molecular Formula

C37H34ClN

Molecular Weight

531.1 g/mol

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C37H33N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-25H,10-11,26-27H2,1H3;1H/i1D3;

InChI Key

OVXSVRYQVXHHKK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl

Origin of Product

United States

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